molecular formula C15H28N2O2 B2381298 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2319805-41-7

2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2381298
CAS No.: 2319805-41-7
M. Wt: 268.401
InChI Key: ZGIZAVZWJSRONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one ( 2319805-41-7) is a synthetic organic compound with a molecular formula of C15H28N2O2 and a molecular weight of 268.40 g/mol . This molecule features a 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, which is substituted with a tetrahydrofuran (oxolane) group and a 2-ethylbutan-1-one side chain . The presence of the 1,4-diazepane scaffold is of significant interest in medicinal chemistry, as this structural motif is found in compounds with a wide range of pharmacological activities. For instance, diazepane derivatives are explored as orexin receptor antagonists for sleep and neurological research and as alpha-adrenergic receptor blockers for cardiovascular research . The specific research applications and mechanism of action for this particular compound are yet to be fully characterized in the scientific literature. Researchers value this compound as a chemical intermediate or a novel scaffold for probing biological systems and structure-activity relationships (SAR). Supplied at a high purity level, this chemical is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers can leverage its unique structure to develop new chemical probes or explore novel pathways in various fields, including neuroscience and biochemistry.

Properties

IUPAC Name

2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIZAVZWJSRONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Diamines

  • Reagents : 1,4-Diaminobutane reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under reflux.
  • Conditions :
    • Temperature: 40–60°C
    • Catalyst: None required
    • Yield: 60–75%
  • Mechanism : Nucleophilic attack by amine groups on the carbonyl carbon, followed by elimination of HCl.

Reductive Amination

  • Reagents : 1,5-Diaminopentane and glyoxal undergo reductive amination using sodium cyanoborohydride (NaBH3CN).
  • Conditions :
    • Solvent: Methanol
    • pH: Buffered to 6–7 with acetic acid
    • Yield: 55–70%

Acylation with 2-Ethylbutanoyl Chloride

The final step involves acylation of the diazepane nitrogen.

Nucleophilic Acyl Substitution

  • Reagents : 4-(Oxolan-3-yl)-1,4-diazepane reacts with 2-ethylbutanoyl chloride.
  • Conditions :
    • Base: Triethylamine (Et3N)
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C to room temperature, 4–6 hours
    • Yield: 75–90%
  • Workup : Aqueous extraction (NaHCO3) followed by solvent evaporation.

Schotten-Baumann Reaction

  • Reagents : Acyl chloride is added to a biphasic system of aqueous NaOH and diethyl ether.
  • Yield : Comparable to standard acylation (70–85%) but with faster reaction times.

Optimization and Challenges

Key Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–90°C (alkylation) Higher temps improve kinetics
Solvent Polarity DMF > THF > DCM Polar aprotic solvents enhance SN2
Stoichiometry 1.2 eq acyl chloride Prevents over-acylation

Common Side Reactions

  • Over-alkylation : Addressed by controlling stoichiometry (1:1.1 diamine:bromide).
  • Oxolane Ring Opening : Minimized using anhydrous conditions.

Analytical Characterization

  • NMR :
    • ¹H NMR (CDCl3) : δ 1.25 (t, 3H, CH2CH3), 2.45 (m, 2H, COCH2), 3.70 (m, 4H, diazepane N-CH2).
    • ¹³C NMR : 208.5 ppm (C=O), 75.3 ppm (oxolane C-O).
  • Mass Spectrometry : m/z 293.2 [M+H]⁺ (calculated: 293.19).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost
Alkylation + Acylation 80 98 High $$
Mitsunobu + Acylation 85 95 Moderate $$$
Reductive Amination 70 90 Low $

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time for diazepane cyclization (patent WO2022022846A1).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues in Sigma-2 Receptor Studies (SYA 013 Series)

highlights SYA 013 analogs, such as 1-(4-fluorophenyl)-4-(4-(pyrimidin-2-yl)-1,4-diazepan-1-yl)butan-1-one (Compound 4) and 1-(4-fluorophenyl)-4-(4-(pyridin-2-yl)-1,4-diazepan-1-yl)butan-1-one (Compound 3). Key comparisons include:

Property Target Compound Compound 4 (Pyrimidinyl) Compound 3 (Pyridinyl)
Substituent on Diazepane Oxolan-3-yl Pyrimidin-2-yl Pyridin-2-yl
Melting Point (°C) Not reported 225–230 108–112
Yield Not reported 33% 48%
Elemental Analysis (C) Not reported 45.47% (Found) 67.43% (Found)
  • Key Differences :
    • The oxolan-3-yl group in the target compound introduces a saturated oxygen ring, likely enhancing solubility compared to the aromatic pyrimidine/pyridine substituents in Compounds 3 and 3.
    • Aromatic substituents (pyrimidinyl/pyridinyl) may improve σ2 receptor affinity due to π-π stacking interactions, whereas the oxolane group could reduce binding if aromaticity is critical .

Chlorophenoxy-Modified Analogue ()

The compound 2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) shares the oxolan-3-yl-diazepane core but differs in its ketone substituents:

Property Target Compound Chlorophenoxy Analogue
Ketone Substituent 2-Ethylbutan-1-one 2-(4-Chlorophenoxy)-2-methylpropan-1-one
Polarity Moderate (ethyl chain) Higher (chlorophenoxy group)
Lipophilicity (Predicted) Lower (logP ~2–3) Higher (logP ~3–4 due to Cl/aryl)
  • The ethyl chain in the target compound may improve metabolic stability compared to the hydrolytically labile phenoxy group .

Therapeutic Context: Talarozole ()

Unlike the target compound, Talarozole’s rigid aromatic core and triazole ring target cytochrome P450 enzymes for keratinization disorders. This underscores the diversity of applications for diazepane/oxolane systems, which may favor CNS or metabolic pathways over dermatological effects .

Q & A

Q. What are the key synthetic routes for 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one?

The synthesis typically involves:

  • Diazepane ring formation : Cyclization of diamines with dihaloalkanes under basic conditions .
  • Oxolan moiety introduction : Nucleophilic substitution using tetrahydrofuran derivatives .
  • Butanone group attachment : Condensation with a ketone precursor (e.g., ethyl butyrate) under acidic or basic conditions . Optimization includes solvent selection (e.g., methanol or DMF), temperature control (60–100°C), and purification via column chromatography .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm connectivity of the diazepane, oxolan, and butanone groups .
  • Mass Spectrometry (MS) : For molecular weight verification (expected ~280–330 g/mol based on analogs) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity (IC₅₀ values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Strategies include:

  • Continuous flow reactors : Enhance mixing and heat transfer for diazepane cyclization, improving yields by 15–20% .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitutions .
  • Automated purification systems : Reduce losses during isolation of intermediates .

Q. What methodologies resolve contradictions in reported anti-inflammatory efficacy?

Discrepancies (e.g., variable cytokine reduction in studies) are addressed via:

  • Multi-omics profiling : Transcriptomics/proteomics to identify off-target effects .
  • Dose-response validation : Replicate studies across multiple models (e.g., murine LPS-induced inflammation) .
  • Mechanistic studies : Surface plasmon resonance (SPR) to confirm binding to inflammatory targets like COX-2 .

Q. How is the compound’s enzyme inhibition mechanism studied?

  • Molecular docking : Predict binding poses with targets (e.g., HDACs) using software like AutoDock .
  • Kinetic assays : Measure substrate turnover rates via spectrophotometry to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

Q. What challenges arise in purification, and how are they mitigated?

  • Byproduct formation : Remove impurities via preparative HPLC with C18 columns .
  • Hydroscopicity : Use anhydrous solvents (e.g., THF) during crystallization to prevent hydrate formation .
  • Scale-up issues : Transition from batch to flow chemistry for consistent purity >95% .

Q. Which in vivo models evaluate therapeutic potential?

  • Collagen-induced arthritis (CIA) : Assess anti-inflammatory efficacy (e.g., 50% reduction in joint swelling) .
  • Xenograft tumors : Monitor tumor growth inhibition in immunocompromised mice .
  • Pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS/MS .

Methodological Considerations

Q. How is computational modeling applied to study this compound?

  • Density Functional Theory (DFT) : Predict electronic properties and reactive sites .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
  • QSAR models : Corlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. What analytical techniques ensure stability under varying conditions?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.